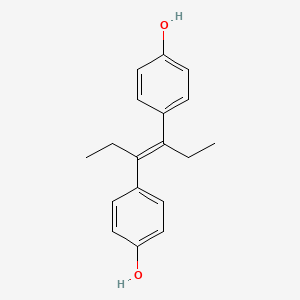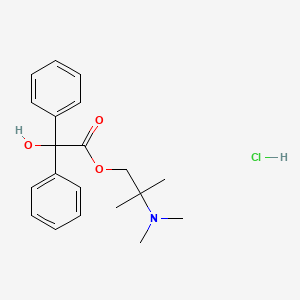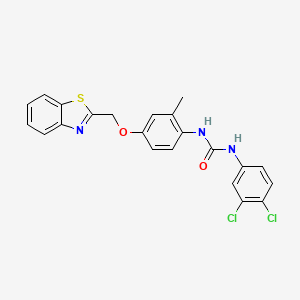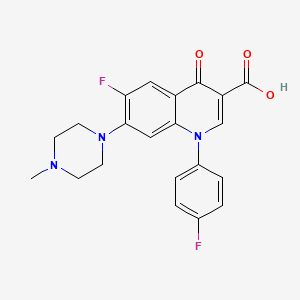
Disodium 2-(4,5-diiodo-6-oxido-3-oxoxanthen-9-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diiodofluorescein disodium salt is a dye.
Propiedades
Número CAS |
33239-19-9 |
|---|---|
Fórmula molecular |
C20H10I2NaO5 |
Peso molecular |
607.1 g/mol |
Nombre IUPAC |
disodium;4',5'-diiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H10I2O5.Na/c21-15-13(23)7-5-11-17(15)26-18-12(6-8-14(24)16(18)22)20(11)10-4-2-1-3-9(10)19(25)27-20;/h1-8,23-24H; |
Clave InChI |
FWGOOTFPYAPCBC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)[O-])I)OC5=C3C=CC(=C5I)[O-].[Na+].[Na+] |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)I)OC5=C3C=CC(=C5I)O.[Na] |
Apariencia |
Solid powder |
| 33239-19-9 | |
Descripción física |
Powder; [Alfa Aesar MSDS] |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Diiodofluorescein disodium salt; Erythrosin Y; Erythrosine Yellow; Diiodoeosine; Acid Red 95; C.I. 45425; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Diiodofluorescein interact with biological systems?
A1: Diiodofluorescein has been shown to be internalized by cells via fluid-phase pinocytosis. [] This process involves the engulfment of extracellular fluid and its contents by the cell membrane, forming vesicles that transport Diiodofluorescein into the cell. Once inside the cell, Diiodofluorescein primarily localizes within endosomal compartments. []
Q2: Does Diiodofluorescein affect cell viability?
A2: Yes, upon exposure to light, Diiodofluorescein exhibits phototoxic effects on cells. This phototoxicity is attributed to the generation of singlet oxygen within the endosomal compartments where it accumulates. [, , ] The presence of singlet oxygen scavengers like 2,4- diaza[2,2,2]bicyclooctane can mitigate this phototoxicity. []
Q3: Can Diiodofluorescein be used to study cellular processes?
A3: Yes, researchers have utilized the phototoxic properties of Diiodofluorescein to isolate temperature-sensitive endocytosis mutants in Dictyostelium discoideum. [] By selectively killing cells capable of internalizing Diiodofluorescein at specific temperatures, researchers can identify and study mutants with altered endocytosis mechanisms.
Q4: What is the molecular formula and weight of Diiodofluorescein?
A4: The molecular formula of Diiodofluorescein is C20H10I2O5. Its molecular weight is 584.10 g/mol.
Q5: Are there any spectroscopic data available for Diiodofluorescein?
A5: Diiodofluorescein exhibits characteristic spectroscopic properties. Its absorption spectrum is influenced by the formation of ion-association complexes with other molecules like atracurium, leading to spectral shifts and the appearance of new absorption peaks. [] Additionally, Diiodofluorescein exhibits resonance Rayleigh scattering (RRS), and its interaction with specific molecules can enhance its RRS signal, offering a sensitive detection method for analytical applications. [, ]
Q6: Is Diiodofluorescein stable under various conditions?
A6: Studies have investigated the stability of Diiodofluorescein under different conditions. Thermal and radiation stability assessments reveal that it undergoes decomposition upon heating or gamma irradiation, producing products like inorganic iodine, monoiodofluorescein, and other unidentified compounds. [] The rate of decomposition and product formation is influenced by factors such as Diiodofluorescein concentration. []
Q7: What analytical methods are used to characterize and quantify Diiodofluorescein?
A8: Various analytical techniques have been employed to study Diiodofluorescein. These include: - Paper chromatography: Used to separate and identify Diiodofluorescein and its decomposition products based on their differential migration on paper. [] - Fluorescence spectrometry: This technique leverages Diiodofluorescein's fluorescent properties to study its interaction with other molecules, like bovine serum albumin. [] Changes in fluorescence intensity can provide insights into binding affinity and quenching mechanisms. - Ultraviolet-visible absorption spectroscopy: Used to characterize the formation of ion-association complexes between Diiodofluorescein and other molecules. [, , ] Spectral shifts and the emergence of new peaks indicate complex formation. - Resonance Rayleigh scattering (RRS) spectroscopy: Employed to detect and quantify Diiodofluorescein based on its enhanced RRS signal upon interaction with specific molecules. [, ] - High-performance liquid chromatography (HPLC): Coupled with detectors like RRS, HPLC enables the separation and sensitive detection of Diiodofluorescein in complex mixtures. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















